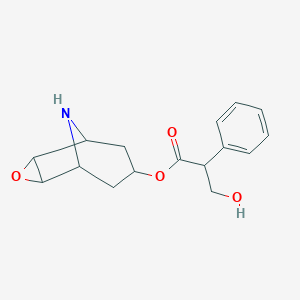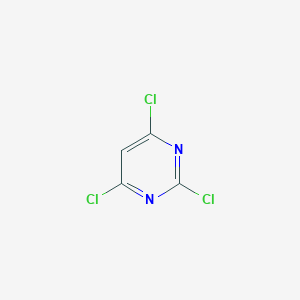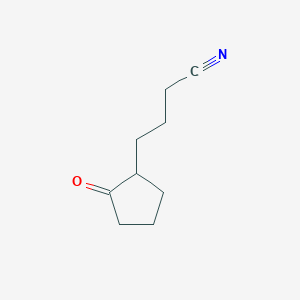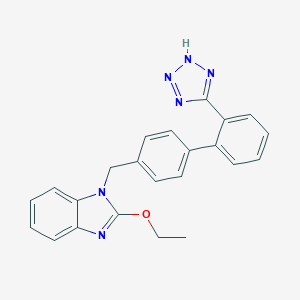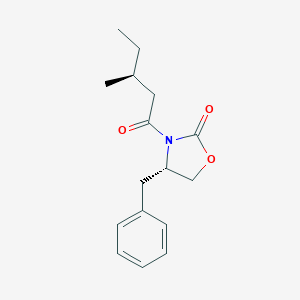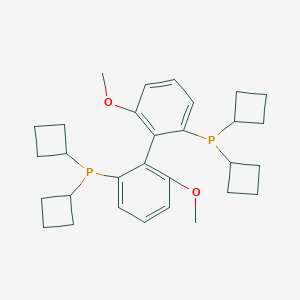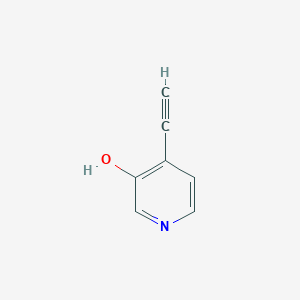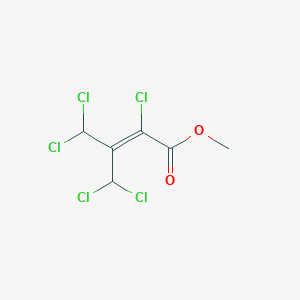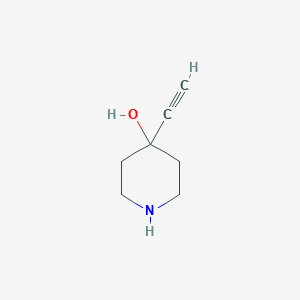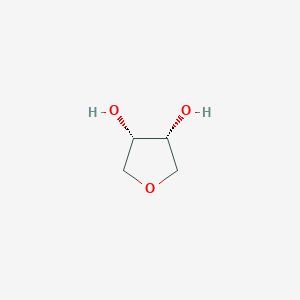![molecular formula C9H12O2 B138935 (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one CAS No. 143392-16-9](/img/structure/B138935.png)
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one, commonly known as trans-2-Acetyl-1,4,5,6-tetrahydropyridine (t-2-Acetyl-THP), is a bicyclic organic compound with a unique chemical structure. It is a chiral molecule that exists in two enantiomeric forms, namely (1S,4S,5S)-5-Acetylbicyclo[2.2.1]heptan-2-one and (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one. The latter enantiomer, t-2-Acetyl-THP, has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The exact mechanism of action of t-2-Acetyl-THP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. T-2-Acetyl-THP has also been shown to inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in the body.
生化学的および生理学的効果
T-2-Acetyl-THP has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce oxidative stress in the brain, thereby protecting neurons from damage. In addition, t-2-Acetyl-THP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of t-2-Acetyl-THP is its ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system. However, t-2-Acetyl-THP has relatively low water solubility, which can make it difficult to administer in certain experimental settings. In addition, t-2-Acetyl-THP can be toxic at high doses, which limits its use in some experiments.
将来の方向性
There are several potential future directions for research on t-2-Acetyl-THP. One area of interest is the development of new therapeutic agents based on the structure of t-2-Acetyl-THP. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of t-2-Acetyl-THP. Finally, there is a need for further studies to determine the optimal dosage and administration methods for t-2-Acetyl-THP in different experimental settings.
合成法
The synthesis of t-2-Acetyl-THP involves the reaction of cyclohexanone with acetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, resulting in the formation of a bicyclic intermediate, which is subsequently subjected to an acetylation reaction. The final product, t-2-Acetyl-THP, is obtained after purification through column chromatography.
科学的研究の応用
T-2-Acetyl-THP has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, t-2-Acetyl-THP has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
143392-16-9 |
|---|---|
製品名 |
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one |
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
(1R,4R,5R)-5-acetylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H12O2/c1-5(10)8-3-7-2-6(8)4-9(7)11/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1 |
InChIキー |
MPIHDMDVIZMFBE-PRJMDXOYSA-N |
異性体SMILES |
CC(=O)[C@@H]1C[C@H]2C[C@@H]1CC2=O |
SMILES |
CC(=O)C1CC2CC1CC2=O |
正規SMILES |
CC(=O)C1CC2CC1CC2=O |
同義語 |
Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, endo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



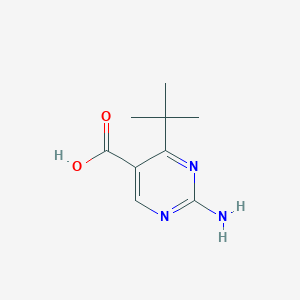
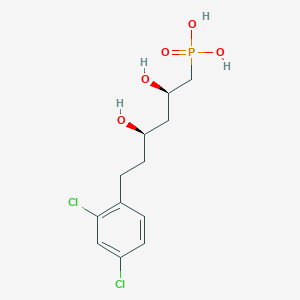
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
